molecular formula C16H24O6 B14627330 Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate CAS No. 55088-65-8

Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate

Cat. No.: B14627330
CAS No.: 55088-65-8
M. Wt: 312.36 g/mol
InChI Key: VRYCDGAYXVYMPJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is a complex polymer known for its versatile applications in various industries. This compound is a type of acrylic polymer, which is formed by the polymerization of monomers such as 2-propenoic acid, 2-methyl-, ethyl 2-propenoate, and 2-propenyl 2-methyl-2-propenoate. These polymers are widely used due to their excellent chemical resistance, durability, and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate typically involves free radical polymerization. This process requires the use of initiators such as azo compounds or peroxides to generate free radicals, which then initiate the polymerization of the monomers. The reaction is usually carried out in a solvent like anhydrous ethanol or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and solvents. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. The polymerization process can be continuous or batch-wise, depending on the production requirements. After the polymerization is complete, the polymer is purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in polymers with modified functional groups, enhancing their properties for specific applications .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate involves the interaction of its functional groups with various molecular targets. The polymer chains can form physical and chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner through diffusion or degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is unique due to its combination of monomers, which imparts a balance of flexibility, chemical resistance, and durability. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Properties

CAS No.

55088-65-8

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O2.C5H8O2.C4H6O2/c1-4-5-9-7(8)6(2)3;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,1-2,5H2,3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)

InChI Key

VRYCDGAYXVYMPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCC=C

Related CAS

55088-65-8

Origin of Product

United States

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